Isoxazole, 5-heptadecyl-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-heptadecyl-3-methylisoxazole is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential . The unique structure of 5-heptadecyl-3-methylisoxazole makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 5-heptadecyl-3-methylisoxazole can be achieved through various synthetic routes. One common method involves the reaction of oximes with alkynes in the presence of an oxidizing agent such as sodium hypochlorite and triethylamine . This reaction proceeds via the in situ generation of a nitrile oxide intermediate, which then undergoes a cycloaddition reaction to form the isoxazole ring.
Industrial production methods for isoxazoles often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are highly desirable for large-scale production.
Analyse Chemischer Reaktionen
5-heptadecyl-3-methylisoxazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
One notable reaction is the [2+3] cycloaddition reaction of nitrile oxides with olefins, leading to the formation of substituted isoxazoles . This reaction is regioselective and can produce a variety of derivatives depending on the substituents on the olefin.
Wissenschaftliche Forschungsanwendungen
5-heptadecyl-3-methylisoxazole has a wide range of scientific research applications due to its unique structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoxazole derivatives have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
In the industrial sector, isoxazoles are used in the development of materials with liquid crystalline properties and as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 5-heptadecyl-3-methylisoxazole involves its interaction with specific molecular targets and pathways. Isoxazoles are known to act on various biological targets, including enzymes and receptors . For example, some isoxazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response .
The exact molecular targets and pathways for 5-heptadecyl-3-methylisoxazole would depend on its specific structure and substituents, which can influence its binding affinity and selectivity for different targets.
Vergleich Mit ähnlichen Verbindungen
5-heptadecyl-3-methylisoxazole can be compared with other similar compounds in the isoxazole family, such as 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole . These compounds share the isoxazole core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities.
For instance, 3-amino-5-methylisoxazole is known for its use in heterocyclization reactions to form pyrrolones and furanones
Conclusion
5-heptadecyl-3-methylisoxazole is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique structure allows it to undergo a variety of chemical reactions and interact with different biological targets, making it a valuable subject for further study and development.
Eigenschaften
CAS-Nummer |
649721-03-9 |
---|---|
Molekularformel |
C21H39NO |
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
5-heptadecyl-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C21H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20(2)22-23-21/h19H,3-18H2,1-2H3 |
InChI-Schlüssel |
UJNZHXCMYWVDOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=CC(=NO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.